molecular formula C26H28N4O6 B10925391 methyl 1-{[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate

methyl 1-{[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate

Cat. No.: B10925391
M. Wt: 492.5 g/mol
InChI Key: CYGYUVGNXMQHFB-UHFFFAOYSA-N
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Description

Methyl 1-{[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes two pyrazole rings and multiple methoxy groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-{[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. The reaction conditions often require the use of catalysts such as acids or bases and may involve heating under reflux conditions to facilitate the formation of the pyrazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of environmentally benign solvents and catalysts is also emphasized to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-{[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 1-{[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-{[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-{[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}-1H-pyrazole-4-carboxylate
  • Methyl 1-{[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}-1H-pyrazole-5-carboxylate

Uniqueness

The uniqueness of methyl 1-{[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate lies in its specific substitution pattern and the presence of multiple methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C26H28N4O6

Molecular Weight

492.5 g/mol

IUPAC Name

methyl 1-[[3,5-bis(3,4-dimethoxyphenyl)-4-methylpyrazol-1-yl]methyl]pyrazole-3-carboxylate

InChI

InChI=1S/C26H28N4O6/c1-16-24(17-7-9-20(32-2)22(13-17)34-4)28-30(15-29-12-11-19(27-29)26(31)36-6)25(16)18-8-10-21(33-3)23(14-18)35-5/h7-14H,15H2,1-6H3

InChI Key

CYGYUVGNXMQHFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)CN3C=CC(=N3)C(=O)OC)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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